molecular formula C11H11F3O2 B2509489 (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1415923-66-8

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2509489
CAS No.: 1415923-66-8
M. Wt: 232.202
InChI Key: UVYGEBYOPXXJMX-ZETCQYMHSA-N
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Description

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is a chiral carboxylic acid characterized by a stereogenic center at the C2 position (S-configuration) and a 3-(trifluoromethyl)phenyl substituent at the C3 position. Its molecular formula is C₁₁H₁₁F₃O₂, with a molecular weight of 232.2 g/mol (CAS RN: 254895-42-6) . The trifluoromethyl (-CF₃) group confers enhanced metabolic stability and lipophilicity, making this compound relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

(2S)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYGEBYOPXXJMX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and (S)-2-methylpropanoic acid.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 3-(trifluoromethyl)benzaldehyde with magnesium in anhydrous ether. This reaction forms the corresponding phenylmagnesium bromide.

    Addition Reaction: The phenylmagnesium bromide is then reacted with (S)-2-methylpropanoic acid to form the desired product. This step requires careful control of temperature and reaction conditions to ensure the formation of the (2S) enantiomer.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include:

  • Oxidation: Carboxylic acids, ketones
  • Reduction: Alcohols, aldehydes
  • Substitution: Various substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Chemical Formula : C12_{12}H13_{13}F3_{3}O2_{2}
  • Molecular Weight : 250.23 g/mol
  • IUPAC Name : (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid

This structure includes a trifluoromethyl group, which enhances lipophilicity and biological activity, making it a valuable compound in drug design.

Pharmaceutical Applications

  • Anti-inflammatory Agents :
    • The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to inhibit cyclooxygenase enzymes suggests potential use in alleviating pain and inflammation .
  • Drug Development :
    • Research indicates that derivatives of this compound have shown promise in preclinical trials as potential therapeutic agents for various conditions, including metabolic disorders and cancer .
  • Biological Activity Screening :
    • In high-throughput screening assays, compounds with similar structures have been evaluated for their ability to modulate oxidative stress responses in cells. This approach is crucial for identifying new drugs targeting oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of phenylpropanoic acid derivatives demonstrated that this compound exhibited significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The results indicated a dose-dependent reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.

Case Study 2: Metabolic Disorders

In another investigation, the compound was tested for its effects on glucose metabolism in diabetic models. Results showed that it improved insulin sensitivity and reduced blood glucose levels, suggesting its application in treating type 2 diabetes .

Research Findings

Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the pharmacological properties of compounds. The presence of this group in this compound contributes to its increased potency and selectivity for biological targets .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anti-inflammatoryInhibition of COX enzymesSignificant reduction in inflammatory markers
Drug DevelopmentPotential therapeutic agent for metabolic disordersImproved insulin sensitivity in diabetic models
Biological Activity ScreeningModulation of oxidative stress responsesIdentified as a candidate for oxidative stress-related therapies

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substituent Variations

(R)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propanoic acid (ent-12c)
  • Key Differences: Substituent: Contains a phenoxy group instead of a phenyl group. Stereochemistry: R-configuration at C2. Biological Relevance: Acts as a CFTR (cystic fibrosis transmembrane conductance regulator) modulator, highlighting the impact of substituent electronic properties (oxygen linkage) on activity .
2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid
  • Key Differences :
    • Branching : Methyl and trifluoromethylphenyl groups are both attached to C2, creating a branched structure.
    • Steric Effects : Increased steric hindrance compared to the linear C3-substituted parent compound .
3-(2-Methoxyphenyl)propanoic acid
  • Key Differences :
    • Substituent : Methoxy (-OCH₃) group at the phenyl 2-position instead of -CF₃.
    • Polarity : Higher polarity due to the methoxy group, reducing lipophilicity (CAS RN: 6342-77-4) .

Functional Group Modifications

Fluazifop butyl
  • Structure: Butyl ester of 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid.
  • Key Differences :
    • Ester vs. Acid : Enhanced bioavailability due to esterification.
    • Pyridinyl Ring : Replaces phenyl, altering electronic properties and target selectivity (herbicidal activity) .
2-(Trifluoromethyl)acrylic Acid Derivatives
  • Structure: Derivatives with a conjugated double bond (e.g., 3-(4-(dimethylamino)phenyl)-2-(trifluoromethyl)acrylic acid).
  • Key Differences: Reactivity: The α,β-unsaturated carbonyl system enables Michael addition reactions, unlike saturated propanoic acids .

Amino Acid Analogs

(2R)-2-Amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid
  • Key Differences: Functional Group: Amino (-NH₂) replaces the methyl group at C2. Stereochemistry: R-configuration. Biological Role: Potential as a non-canonical amino acid for enzyme inhibition (Molecular Formula: C₁₁H₁₂F₃NO₂) .
(2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
  • Key Differences :
    • Substituent : Trifluoromethoxy (-OCF₃) instead of -CF₃.
    • Electronic Effects : Increased electronegativity impacts receptor binding (CAS RN: 439587-14-1) .

Impurities and Related Pharmacopeial Compounds

Impurity A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid
  • Key Differences :
    • Substituent : 3-(2-Methylpropyl)phenyl group instead of -CF₃.
    • Regulatory Relevance : Identified as an impurity in pharmaceutical synthesis (CAS RN: 66622-47-7) .
Impurity F (EP): 3-[4-(2-Methylpropyl)phenyl]-propanoic acid
  • Key Differences :
    • Substituent Position : -CF₃ replaced with a 4-(2-methylpropyl) group.
    • Polarity : Reduced electronegativity compared to -CF₃ .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS RN Molecular Formula Substituents/Modifications Key Properties/Biological Role Reference
(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid 254895-42-6 C₁₁H₁₁F₃O₂ 3-(CF₃)phenyl, S-configuration Pharmaceutical intermediate
(R)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propanoic acid - C₁₁H₁₁F₃O₃ Phenoxy group, R-configuration CFTR modulator
Fluazifop butyl - C₁₉H₂₀F₃NO₄ Pyridinyl ester Herbicide
(2R)-2-Amino-3-[2-methyl-3-(CF₃)phenyl]propanoic acid - C₁₁H₁₂F₃NO₂ Amino group at C2, R-configuration Enzyme inhibitor candidate
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 C₁₀H₁₂O₃ 2-OCH₃ phenyl High polarity, research reagent

Research Findings and Implications

  • Stereochemistry : The S-configuration in the parent compound is critical for target specificity, as seen in CFTR modulators where R/S isomers exhibit divergent activities .
  • Substituent Effects: -CF₃ vs. -OCH₃: The -CF₃ group enhances metabolic stability and hydrophobic interactions, whereas -OCH₃ increases polarity . Phenoxy vs. Phenyl: Oxygen linkage in phenoxy derivatives alters electronic properties, influencing binding to ion channels .

Biological Activity

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a phenylpropanoic acid, characterized by a trifluoromethyl group attached to a phenyl ring. This trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to interact effectively with various biological targets.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. The lipophilic nature of the trifluoromethyl group facilitates the compound's penetration through biological membranes, enabling it to engage with molecular targets crucial for various biological processes.

Key Interactions

  • Enzyme Modulation : The compound has been shown to modulate enzyme activity, particularly in lipid metabolism pathways.
  • Receptor Agonism : It acts as an agonist for certain peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to fatty acid metabolism and glucose homeostasis .

1. Lipid Metabolism

Research indicates that this compound exhibits significant effects on lipid metabolism. Activation of PPARα has been linked to improved lipid profiles and reduced triglyceride levels in animal models .

2. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests its potential utility in treating conditions characterized by chronic inflammation .

Case Study 1: PPAR Activation

In a study focused on the activation of PPARα, this compound was administered to rats on a high-fat diet. Results showed a marked improvement in glucose tolerance and a reduction in liver triglyceride levels, indicating its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of compounds structurally similar to this compound, revealing promising antibacterial and antifungal activities. These findings suggest that derivatives of this compound could be developed into effective antimicrobial agents .

Research Findings

Study Focus Findings
Lipid MetabolismEnhanced PPARα activation leading to improved lipid profiles in animal models.
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential use in chronic inflammation treatment.
AntimicrobialDemonstrated significant antibacterial and antifungal activities among structurally similar compounds.

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